
(S)-4-Methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Methyl-1,2,3,4-tetrahydroquinoline is a chiral organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methyl group at the 4th position and a tetrahydroquinoline core, which is a partially saturated quinoline. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 4-methylquinoline using a chiral catalyst to obtain the desired (S)-enantiomer. The reaction conditions typically include the use of hydrogen gas under pressure and a chiral catalyst such as a rhodium or ruthenium complex.
Another method involves the asymmetric reduction of 4-methylquinoline using a chiral reducing agent. This approach often employs reagents like borane or lithium aluminum hydride in the presence of a chiral ligand to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced chiral catalysts. The choice of catalyst and reaction conditions is crucial to ensure the selective production of the (S)-enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction of the tetrahydroquinoline ring can lead to the formation of fully saturated quinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methyl group at the 4th position can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
(S)-4-Methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for the treatment of neurological disorders and as a ligand in drug design.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-4-Methyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with biological macromolecules, influencing various biochemical pathways. For example, it may inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
(S)-4-Methyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives:
4-Methyl-1,2,3,4-tetrahydroquinoline: The racemic mixture of the compound, which lacks the specific stereochemistry of the (S)-enantiomer.
1,2,3,4-Tetrahydroquinoline: Lacks the methyl group at the 4th position, resulting in different chemical and biological properties.
Quinoline: The fully aromatic parent compound, which has distinct chemical reactivity and biological activity compared to its partially saturated derivatives.
The uniqueness of this compound lies in its chiral nature and the presence of the methyl group, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
1335557-97-5 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(4S)-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 |
Clé InChI |
OXNZWCYNCDWCJA-QMMMGPOBSA-N |
SMILES isomérique |
C[C@H]1CCNC2=CC=CC=C12 |
SMILES canonique |
CC1CCNC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12992942.png)

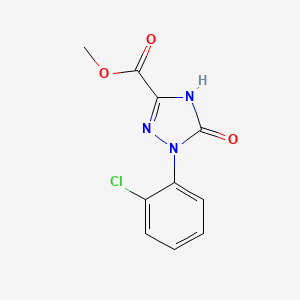
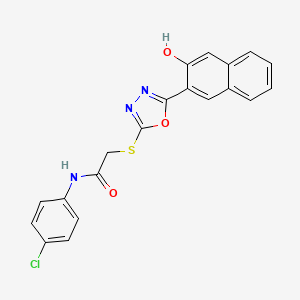

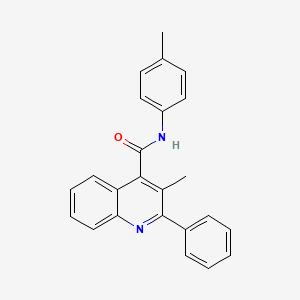
![3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12992965.png)
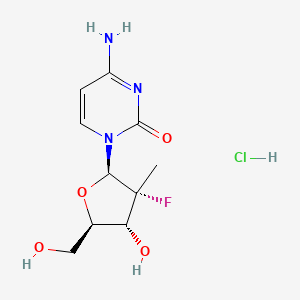
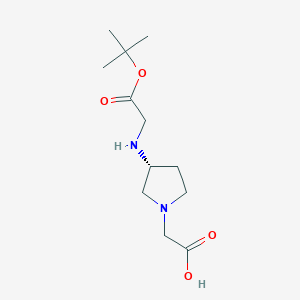

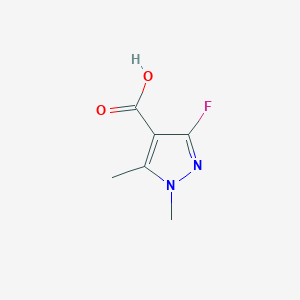
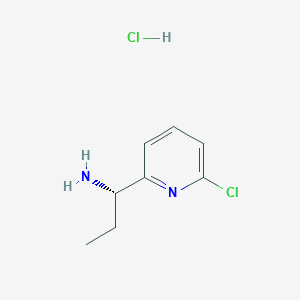
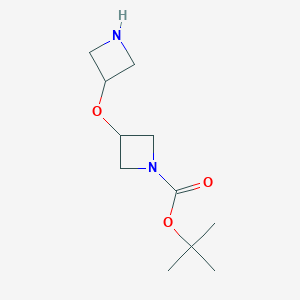
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B12992998.png)
